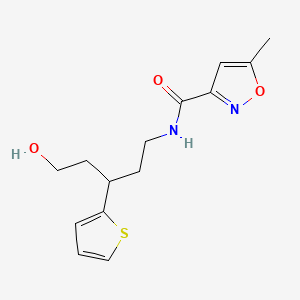
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A is complex and involves multiple pathways. In cancer cells, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A inhibits the activity of several key enzymes involved in cell proliferation and survival, such as AKT and ERK. Inflammatory cells, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A reduces neuroinflammation by inhibiting the activity of microglia, the immune cells of the brain.
Biochemical and Physiological Effects:
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and sensitizes cells to chemotherapy. In inflammatory cells, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation. In neurodegenerative disorders, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A reduces neuroinflammation, improves cognitive function, and protects against neuronal damage.
实验室实验的优点和局限性
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, the use of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A in lab experiments is limited by its high cost and limited availability. In addition, the complex mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A requires careful study design and interpretation of results.
未来方向
For the study of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A include exploring its potential therapeutic applications in other diseases, investigating its pharmacokinetics and pharmacodynamics, and developing more efficient and cost-effective synthesis methods.
合成方法
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A involves a series of chemical reactions, starting with the reaction of 3-cyanopyridine-2-carboxylic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-chloromethyl-2-methoxyphenol to obtain N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学研究应用
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In inflammation research, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide A has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-6-2-3-7-19(18)28-15-20(26)24-14-16-8-11-25(12-9-16)21-17(13-22)5-4-10-23-21/h2-7,10,16H,8-9,11-12,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFSWOLSKSYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

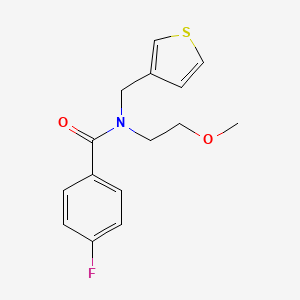
![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)
![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)
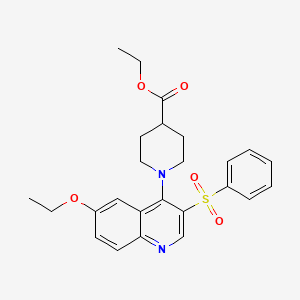
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

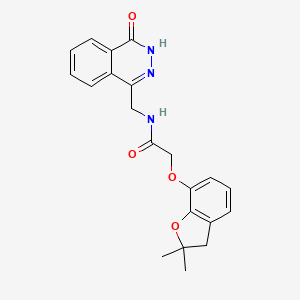
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)
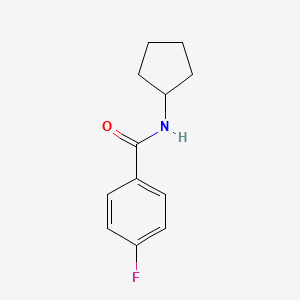
![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)
